7,10,13,16-Docosatetraenoic acid, ethyl ester, (all-Z)-
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Overview
Description
7,10,13,16-Docosatetraenoic acid, ethyl ester, (all-Z)- is a polyunsaturated fatty acid ester. This compound is part of the omega-6 fatty acid family and is known for its multiple double bonds in the cis configuration. It is derived from docosatetraenoic acid, which is naturally found in various biological systems, including the human brain and adrenal glands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10,13,16-Docosatetraenoic acid, ethyl ester, (all-Z)- typically involves the esterification of 7,10,13,16-Docosatetraenoic acid with ethanol. This reaction is catalyzed by acidic or enzymatic catalysts under controlled conditions to ensure the preservation of the cis configuration of the double bonds .
Industrial Production Methods
Industrial production of this compound often involves the extraction of docosatetraenoic acid from natural sources such as fish oil or algae, followed by purification and esterification processes. The esterification is carried out in large reactors with precise temperature and pressure control to maximize yield and maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
7,10,13,16-Docosatetraenoic acid, ethyl ester, (all-Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and aldehydes.
Reduction: Saturated fatty acid esters.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
7,10,13,16-Docosatetraenoic acid, ethyl ester, (all-Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and other fatty acid derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialized lubricants and coatings.
Mechanism of Action
The mechanism of action of 7,10,13,16-Docosatetraenoic acid, ethyl ester, (all-Z)- involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The compound’s effects are mediated through interactions with specific receptors and signaling molecules within the cell .
Comparison with Similar Compounds
Similar Compounds
- 7,10,13,16-Docosatetraenoic acid, methyl ester
- 4,7,10,13,16-Docosapentaenoic acid, methyl ester
- Arachidonic acid, ethyl ester
Uniqueness
7,10,13,16-Docosatetraenoic acid, ethyl ester, (all-Z)- is unique due to its specific configuration and the presence of multiple cis double bonds, which confer distinct biological and chemical properties. Compared to similar compounds, it has a unique role in modulating cell membrane dynamics and signaling pathways .
Properties
Molecular Formula |
C24H40O2 |
---|---|
Molecular Weight |
360.6 g/mol |
IUPAC Name |
ethyl (7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C24H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-23H2,1-2H3/b9-8+,12-11+,15-14+,18-17+ |
InChI Key |
ZZIGMBMMKHKCQW-ZMDWBYSWSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)OCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC |
Origin of Product |
United States |
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